molecular formula C5H4BrN5O B11876734 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 353484-84-1

4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Cat. No.: B11876734
CAS No.: 353484-84-1
M. Wt: 230.02 g/mol
InChI Key: JGUGXYKHUOCOMF-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromopyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different biological activities .

Scientific Research Applications

4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is unique due to the presence of both the amino and bromo substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

CAS No.

353484-84-1

Molecular Formula

C5H4BrN5O

Molecular Weight

230.02 g/mol

IUPAC Name

4-amino-3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one

InChI

InChI=1S/C5H4BrN5O/c6-2-1-3(7)8-5(12)9-4(1)11-10-2/h(H4,7,8,9,10,11,12)

InChI Key

JGUGXYKHUOCOMF-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1NC(=O)N=C2N)Br

Origin of Product

United States

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